![molecular formula C25H36N2O4 B3818877 3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B3818877.png)
3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide
Übersicht
Beschreibung
3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide is a chemical compound that belongs to the class of piperidine compounds. It is commonly referred to as CX-5461 and is known for its potential as a therapeutic drug in the treatment of cancer. CX-5461 is a selective inhibitor of RNA polymerase I, which is responsible for the synthesis of ribosomal RNA.
Wirkmechanismus
CX-5461 selectively inhibits RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and the induction of DNA damage response pathways. CX-5461 has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. Additionally, CX-5461 has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as cisplatin and doxorubicin.
Biochemical and Physiological Effects
CX-5461 has been shown to have several biochemical and physiological effects, including the inhibition of ribosome biogenesis, the induction of DNA damage response pathways, and the modulation of the p53 pathway. CX-5461 has also been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. Additionally, CX-5461 has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents.
Vorteile Und Einschränkungen Für Laborexperimente
CX-5461 has several advantages for lab experiments, including its selectivity for RNA polymerase I and its ability to induce DNA damage response pathways. However, CX-5461 also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on CX-5461, including the development of more potent and selective inhibitors of RNA polymerase I, the identification of biomarkers that can predict the response to CX-5461, and the investigation of the combination of CX-5461 with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of CX-5461 in humans.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively studied for its potential as a therapeutic drug in the treatment of cancer. It has been shown to be effective against a wide range of cancer types, including breast cancer, ovarian cancer, and leukemia. CX-5461 works by selectively inhibiting RNA polymerase I, which is overexpressed in cancer cells. This inhibition leads to the disruption of ribosome biogenesis and the induction of DNA damage response pathways, ultimately resulting in cancer cell death.
Eigenschaften
IUPAC Name |
3-[1-[2-(cyclohexen-1-yl)acetyl]piperidin-3-yl]-N-[(2,4-dimethoxyphenyl)methyl]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O4/c1-30-22-12-11-21(23(16-22)31-2)17-26-24(28)13-10-20-9-6-14-27(18-20)25(29)15-19-7-4-3-5-8-19/h7,11-12,16,20H,3-6,8-10,13-15,17-18H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWFZNXCYCLGIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)C(=O)CC3=CCCCC3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.